7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane

Stereodynamics Dynamic NMR Atropisomerism

7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane (CAS 656259-94-8, compound belongs to the class of aryl-substituted norbornanes featuring a rigid bicyclo[2.2.1]heptane scaffold with three distinct aryl rings (two phenyl, one 4-methoxyphenyl) attached at the C1 and C7 bridgehead positions. Its molecular formula is C₂₆H₂₆O with an exact mass of 354.19848 Da.

Molecular Formula C26H26O
Molecular Weight 354.5 g/mol
CAS No. 656259-94-8
Cat. No. B12518907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
CAS656259-94-8
Molecular FormulaC26H26O
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H26O/c1-27-24-14-12-22(13-15-24)26(21-10-6-3-7-11-21)23-16-18-25(26,19-17-23)20-8-4-2-5-9-20/h2-15,23H,16-19H2,1H3
InChIKeyVIGGHQOIMJVVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane – Structural, Stereodynamic, and Procurement-Relevant Identity


7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane (CAS 656259-94-8, compound 4) belongs to the class of aryl-substituted norbornanes featuring a rigid bicyclo[2.2.1]heptane scaffold with three distinct aryl rings (two phenyl, one 4-methoxyphenyl) attached at the C1 and C7 bridgehead positions. Its molecular formula is C₂₆H₂₆O with an exact mass of 354.19848 Da. The compound was fully characterized by 600 MHz ¹H NMR, 150.8 MHz ¹³C NMR, elemental analysis, and melting point (134–135 °C) in a foundational stereodynamics study [1]. Unlike the symmetrically substituted class members, compound 4 possesses C₁ symmetry, lacks any element of symmetry, and exists as a pair of configurational enantiomers separable by chiral HPLC – a property quantitatively established among only one member of this triarylnorbornane series [1].

Why 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane Cannot Be Replaced by Generic Triarylnorbornane Analogs


Triarylnorbornanes sharing the bicyclo[2.2.1]heptane core may appear interchangeable based on gross structural formulae; however, the stereoelectronic environment of the aryl substituents – specifically the position of the methoxy group (para vs. ortho) and the number of methoxylated rings – dictates fundamentally different aryl-rotation dynamics, molecular symmetry, and conformational enantiomer properties. These differences have been quantitatively measured by dynamic NMR line-shape analysis and chiral HPLC [1]. Substituting compound 4 with a close analog such as 7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane (compound 3) or the ortho-methoxy regioisomer (compound 5) alters the rotational energy landscape by up to 8.3 kcal·mol⁻¹ and extinguishes the unique enantioseparation capability that distinguishes compound 4. The quantitative evidence below demonstrates that procurement of a specific triarylnorbornane is mandatory when the experimental design depends on defined atropisomeric dynamics, chiral resolution, or reproducible crystallinity [1].

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane vs. In-Class Comparators


Correlated Cogwheel Aryl Rotation with a Single Low Barrier – Unique Among Mixed-Aryl Norbornanes

Compound 4 exhibits a single experimentally determined aryl-rotation free energy barrier (ΔG‡ = 6.05 ± 0.15 kcal·mol⁻¹ for phenyl-C1 and 6.0 ± 0.15 kcal·mol⁻¹ for p-anisyl-C7), indicating a correlated cogwheel rotation where all three aryl rings move in unison through a common transition state. This contrasts with compound 5 (7-(2-methoxyphenyl)-7-(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane), where the ortho-anisyl group disrupts the correlated process, yielding three distinct barriers: 14.4 kcal·mol⁻¹ (o-anisyl-C7), 7.5 kcal·mol⁻¹ (phenyl-C1), and 6.7 kcal·mol⁻¹ (p-anisyl-C7). Compound 1 (7,7-diphenyl-1-methylbicyclo[2.2.1]heptane) has a single phenyl-C7 barrier of 7.9 kcal·mol⁻¹. Compound 2 (1,7,7-triphenylbicyclo[2.2.1]heptane) has a phenyl-C7 barrier of 6.0 kcal·mol⁻¹. Compound 3 (7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane) has phenyl-C7 barrier of 6.15 kcal·mol⁻¹ and p-anisyl-C7 barrier of 6.1 kcal·mol⁻¹ [1].

Stereodynamics Dynamic NMR Atropisomerism Rotational barrier

Configurational Enantiomer Separation by Chiral HPLC – Unique Among the Triarylnorbornane Series

Among the five triarylnorbornane compounds studied, only compound 4 (7-(4-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane) could be resolved into its configurational enantiomers by chiral HPLC. The two well-resolved chromatographic peaks correspond to opposite-phased circular dichroism (CD) spectra, confirming the enantiomeric relationship. This enantioseparation was not achievable for compounds 1, 2, 3, or 5 under the identical chromatographic conditions. The unique chirality of compound 4 arises from its C₁ point group (lacking any symmetry element), wherein an inversion of configuration at C7 forces simultaneous inversion at C1 and C4, generating only a single enantiomeric pair [1].

Chiral separation Enantioseparation Configurational enantiomers CD spectroscopy

Synthesis Yield and Efficiency – 90% Yield vs. 50% for the Bis-Anisyl Analog

Compound 4 was obtained as a solid in 90% yield via the general Friedel-Crafts-type arylation of 1-phenylbicyclo[2.2.1]heptan-7-one with anisole in the presence of triflic acid, followed by Grignard reaction with phenylmagnesium bromide. This represents a significantly more efficient synthesis compared to the structurally similar compound 3 (7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane), which was isolated in only 50% yield under analogous conditions. The higher yield of compound 4 is attributed to the reduced steric congestion at the C7 position (one methoxyphenyl vs. two) and a more favorable reaction profile [1].

Synthetic efficiency Yield comparison Preparative-scale

Melting Point and Crystallinity – 134–135 °C vs. 162–163 °C for the Bis-Anisyl Analog

The melting point of compound 4 (134–135 °C) is substantially lower than that of compound 3 (7,7-bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane, mp 162–163 °C), reflecting the reduced molecular symmetry and fewer intermolecular polar interactions due to having only one methoxyphenyl group vs. two. The X-ray diffraction structure was successfully determined for compound 3 but not for compound 2; however, compound 4's distinct thermal profile, combined with its C₁ symmetry, predicts different crystal packing and solubility characteristics [1].

Thermal properties Crystallinity Solid-state characterization

Regioisomeric Differentiation: Para-Methoxy vs. Ortho-Methoxy Determines Rotational Landscape and Atropisomer Population

The para-methoxy substitution in compound 4 yields a symmetrical electron-donating effect without introducing the severe steric hindrance of an ortho-methoxy group. This is quantitatively demonstrated by comparing compound 4 with compound 5, where the ortho-anisyl substituent raises the local rotation barrier to 14.4 kcal·mol⁻¹ – approximately 8.3 kcal·mol⁻¹ higher than compound 4's p-anisyl barrier (6.0 kcal·mol⁻¹). Furthermore, the ortho-methoxy group in compound 5 generates two distinct atropisomeric conformers (Z and E) observable by ¹H NMR at low temperature, a phenomenon entirely absent in compound 4. The 2-methoxyphenyl regioisomer (CAS 656260-01-4) is therefore a fundamentally different chemical entity with distinct dynamic behavior [1].

Regioisomerism Steric effects Atropisomer population Structure-property relationship

Optimal Research and Application Scenarios for 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane Based on Quantitative Evidence


Stereodynamic Probe for Correlated Multi-Ring Rotation (Cogwheel Mechanism) Studies

Compound 4 serves as the simplest experimental model for investigating correlated cogwheel rotation of three non-identical aryl rings on a rigid norbornane scaffold. Its single, experimentally verified activation barrier (ΔG‡ ≈ 6.05 kcal·mol⁻¹) makes it the preferred substrate for dynamic NMR method development, computational molecular mechanics validation, and fundamental studies of correlated internal motion [1].

Chiral Chromatography Method Development and Configurational Enantiomer Reference Standard

As the sole member of the 1,7,7-triarylnorbornane class that can be resolved into stable configurational enantiomers by chiral HPLC, compound 4 is uniquely suited as a reference standard for chiral stationary phase screening, enantiomeric excess determination, and CD spectroscopy calibration. Its opposite-phased CD spectra provide unambiguous enantiomer assignment [1].

Preparative-Scale Synthesis of Unsymmetrical Triarylnorbornane Scaffolds for Medicinal Chemistry Libraries

The 90% isolated yield of compound 4, coupled with its well-characterized stereochemistry and distinct melting point (134–135 °C), makes it a cost-effective building block for generating diverse triarylnorbornane libraries. Its C₁ symmetry and single enantiomeric pair offer opportunities for enantioselective derivatization not available with symmetric analogs like compound 3 [1].

Computational Chemistry Benchmarking of Non-Covalent Aryl-Aryl Interactions

The experimentally measured rotation barriers for compound 4 (ΔG‡ = 6.0–6.05 kcal·mol⁻¹) provide a rigorous benchmark for validating force-field parameters and DFT methods that model π-π interactions, steric repulsion, and correlated torsional motion in polyaryl systems. The ~2 kcal·mol⁻¹ discrepancy between computed and experimental barriers reported for this compound series underscores the value of compound 4 as a calibration standard for computational methods [1].

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